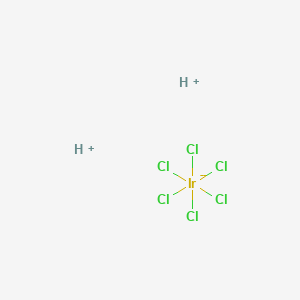

六氯铱酸

描述

Hexachloroiridic acid is not directly discussed in the provided papers. However, by examining the properties and behaviors of similar compounds, we can infer some characteristics. For instance, hydrogen hexachloroplatinate(IV), also known as chloroplatinic acid (CPA), is a strong acid that undergoes rapid and extensive hydrolysis, which suggests that hexachloroiridic acid, being a compound of the same group, may exhibit similar behaviors in aqueous solutions .

Synthesis Analysis

The synthesis of related compounds, such as hexeneuronic acid (HexA), involves the formation under specific conditions, such as pulping, and is usually removed by an acidic washing treatment . While this does not directly pertain to hexachloroiridic acid, it provides insight into the synthesis of complex organochlorine compounds that may share some synthetic pathways or require specific conditions for their formation.

Molecular Structure Analysis

The molecular structure of hexachloroiridic acid is not detailed in the provided papers. However, the EXAFS study of hydrogen hexachloroplatinate(IV) provides valuable information on the coordination chemistry of a similar hexachloro compound. The study reveals that high chloride coordination is favored at low pH and high chloride concentration, which could be relevant for understanding the molecular structure of hexachloroiridic acid .

Chemical Reactions Analysis

The chemical reactions of hexachloroiridic acid are not explicitly mentioned in the papers. However, the genotoxic properties of hexachloro-1,3-butadiene (HCBD) and its metabolite pentachloro-3-butenoic acid (PCBA) were investigated, showing that these compounds can induce unscheduled DNA synthesis and morphological transformation in Syrian hamster embryo fibroblasts . This suggests that hexachloroiridic acid, as a hexachloro compound, might also engage in significant chemical reactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexachloroiridic acid are not described in the papers. However, the behavior of chloroplatinic acid in aqueous solutions, including its hydrolysis reactions and the formation of stable Pt complexes, can provide a parallel for understanding the potential properties of hexachloroiridic acid. For example, the presence of the [PtCl6]2− species in acidic solutions with a moderate excess of chloride ion indicates that hexachloroiridic acid might also form stable complexes under similar conditions .

科研应用

电化学应用

聚苯胺合成:六氯铱酸有助于苯胺的电化学聚合,降低了聚苯胺合成所需的感应期和电位。这种应用在创建稳定且在浓硫酸中具有电活性的聚合物包覆电极方面具有重要意义(Kogan, Abalyaeva & Gedrovich, 1994)。

电化学传质测量中的稳定性:六氯铱酸铁(IV)/铁(III)氧化还原对,作为六氰合铁的替代品,已被研究其在电化学反应器中的稳定性。它具有可逆性,具有明显的极限电流密度平台,适用于测试电极材料,特别是在复杂结构中(Weusten, Groot & van der Schaaf, 2020)。

催化应用

铱负载催化剂:六氯铱酸用于制备铱负载催化剂,并通过X射线光电子能谱进行分析。这种应用在相关氯和铱原子浓度在催化剂中的关联方面具有重要意义(Bugli & Contour, 1976)。

铝铱催化剂生产:研究了涉及六氯铱酸在铝铱催化剂生产中的化学过程,对于重要的联氨分解至关重要。这包括了了解酸中杂质对催化剂特性的影响(Gaidei & Tyuryaev, 1998)。

植物生理学

植物膜中的电子受体:已确定六氯铱酸铁(IV)作为植物质膜氧化还原系统的有效人工电子受体。与六氰合铁相比,其更高的氧化还原电位使其成为一个强大的电子受体,影响玉米根中H(+)的流出(Lüthen & Böttger, 1988)。

分析化学

HexA的氧化降解:在甘蔗渣纸浆的二氧化氯脱木质素过程中,六氯铱酸发挥了在高效去除己烯醛酸(HexA)中的作用,这是可吸收有机卤素(AOX)形成的一个因素。已建立了HexA降解的最佳条件,对于减少工厂废水污染至关重要(Zhang et al., 2017)。

Safety And Hazards

未来方向

性质

IUPAC Name |

hexachloroiridium(2-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMMMVHZRGMXED-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

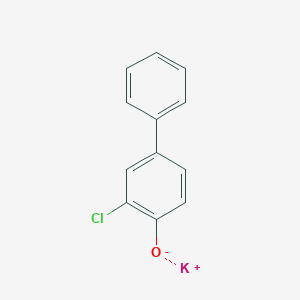

Related CAS |

16920-56-2 (di-potassium salt), 16940-92-4 (di-ammonium salt), 16941-25-6 (di-hydrochloride salt) | |

| Record name | Hexachloroiridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40274844 | |

| Record name | Chloriridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexachloroiridic acid | |

CAS RN |

16941-92-7 | |

| Record name | Hexachloroiridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloriridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroiridic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。